

Chaetoglobosin C: A Comprehensive Technical Profile

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Compound of Interest

Compound Name: Chaetoglobosin C

Cat. No.: B1240246

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Introduction

Chaetoglobosin C is a prominent member of the cytochalasan class of mycotoxins, a group of secondary metabolites produced by various fungi, most notably from the genus *Chaetomium*. [1][2] Structurally, it is characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and a 10-(indol-3-yl) group.[1][3] This complex architecture underpins its diverse and potent biological activities, which have garnered significant interest within the scientific community for potential therapeutic applications. This document provides an in-depth technical guide on the secondary metabolite profile of **Chaetoglobosin C**, summarizing its biological effects, mechanism of action, and relevant experimental data.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₃₂ H ₃₆ N ₂ O ₅	[4][5]
Molecular Weight	528.64 g/mol	[5][6]
CAS Number	50645-76-6	[5]
Appearance	White amorphous powder	[7]

Biological Activities and Quantitative Data

Chaetoglobosin C exhibits a broad spectrum of biological activities, including cytotoxic, antifungal, antibacterial, and phytotoxic effects.[1] Its most extensively studied activity is its cytotoxicity against various cancer cell lines.

Cytotoxic Activity

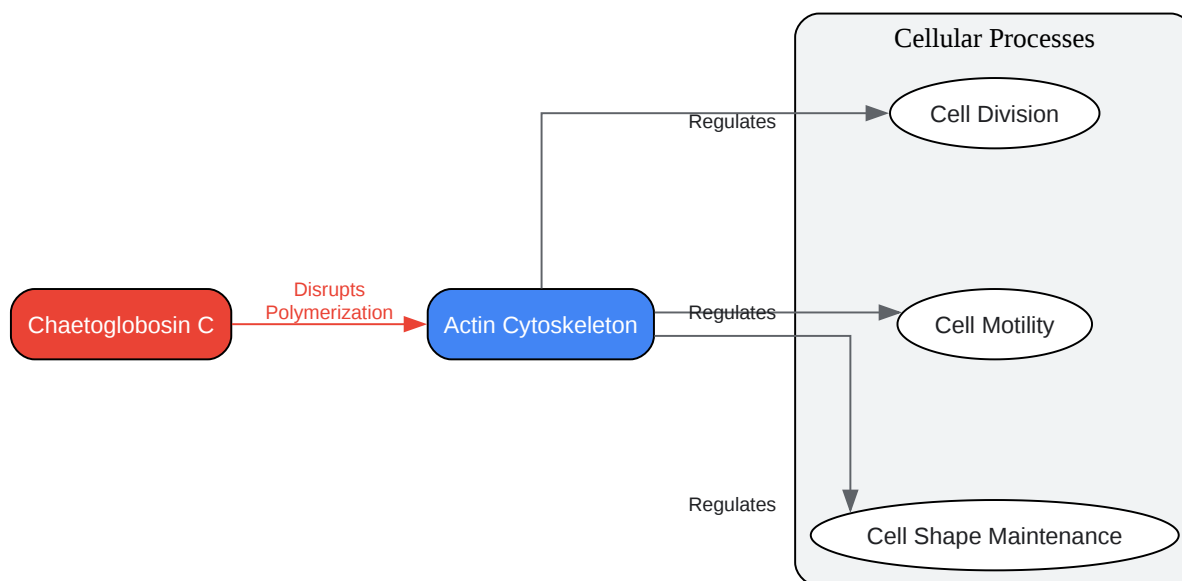
The cytotoxic effects of **Chaetoglobosin C** have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
A-549	Lung Carcinoma	2.26	[8]
HeLa	Cervical Cancer	~3.7-10.5	[9]
K562	Chronic Myelogenous Leukemia	18-30 μg/mL	[10]
MCF-7	Breast Cancer	18-30 μg/mL	[10]
HepG2	Hepatocellular Carcinoma	18-30 μg/mL	[10]
H22	Murine Hepatocarcinoma	Strong Activity	[11]
MFC	Murine Forestomach Carcinoma	Strong Activity	[11]

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary mechanism of action for **Chaetoglobosin C**, like other cytochalasans, is its interaction with actin, a critical component of the eukaryotic cytoskeleton.[2] By binding to actin filaments, **Chaetoglobosin C** disrupts actin polymerization and depolymerization dynamics.[2] [12] This interference leads to the inhibition of essential cellular processes that are dependent

on a functional actin cytoskeleton, such as cell division, motility, and the maintenance of cell shape.[13][14]



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Caption: Mechanism of **Chaetoglobosin C** action on the actin cytoskeleton.

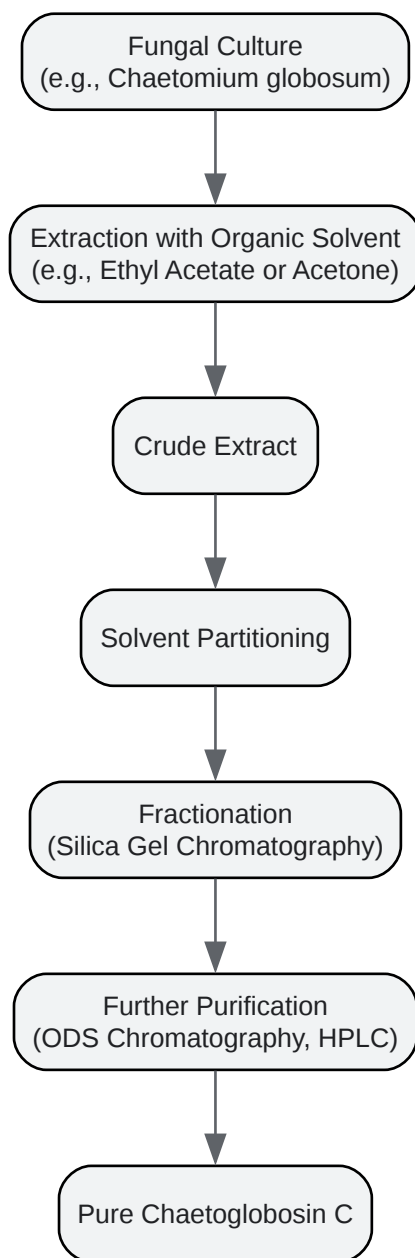
Biosynthesis

Chaetoglobosins are synthesized through a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) pathway.[15][16] The biosynthesis of the characteristic chaetoglobosin scaffold involves the condensation of a polyketide chain with an amino acid, typically tryptophan, which forms the indol-3-yl group.[15] While the general pathway is understood, the specific enzymatic steps and regulatory mechanisms for **Chaetoglobosin C** biosynthesis are still under investigation.

Experimental Protocols

Isolation and Purification of Chaetoglobosin C

A general workflow for the isolation and purification of **Chaetoglobosin C** from fungal cultures is outlined below. This protocol is a synthesis of methodologies described in the literature.^[7]
^[17]



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Caption: General workflow for the isolation and purification of **Chaetoglobosin C**.

Detailed Steps:

- **Fungal Fermentation:** *Chaetomium globosum* is cultured on a suitable medium, such as potato dextrose agar (PDA) or rice solid medium, under static conditions at room temperature for several weeks to allow for the production of secondary metabolites.[\[7\]](#)[\[13\]](#)
- **Extraction:** The fungal culture is harvested and extracted with an organic solvent like ethyl acetate or acetone. The mixture is typically sonicated or shaken to ensure efficient extraction.[\[11\]](#)[\[17\]](#)
- **Crude Extract Preparation:** The organic solvent is evaporated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is subjected to column chromatography, often using silica gel, with a gradient of solvents of increasing polarity (e.g., petroleum ether-ethyl acetate) to separate the components into different fractions.[\[7\]](#)
- **Purification:** Fractions containing **Chaetoglobosin C**, identified by methods such as thin-layer chromatography (TLC), are further purified using techniques like octadecylsilane (ODS) column chromatography and semi-preparative high-performance liquid chromatography (HPLC).[\[7\]](#)

Analytical Methods for Chaetoglobosin C Detection

High-performance liquid chromatography (HPLC) is a standard method for the detection and quantification of **Chaetoglobosin C**.

- **System:** An HPLC system equipped with a UV-visible or diode array detector is commonly used.[\[13\]](#)
- **Column:** A C8 or C18 analytical column is typically employed.[\[13\]](#)
- **Mobile Phase:** A gradient of acetonitrile and water is often used for elution.[\[13\]](#)
- **Detection:** **Chaetoglobosin C** can be detected at a wavelength of approximately 220-230 nm.[\[18\]](#)

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of **Chaetoglobosin C** is frequently determined using the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2-H-tetrazolium bromide (MTT) assay.[9]

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of **Chaetoglobosin C** and incubated for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion

Chaetoglobosin C is a potent bioactive secondary metabolite with significant cytotoxic properties. Its mechanism of action, centered on the disruption of the actin cytoskeleton, makes it a valuable tool for cell biology research and a potential lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate its biosynthetic pathway, explore its full therapeutic potential, and optimize its production and delivery for clinical applications.

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